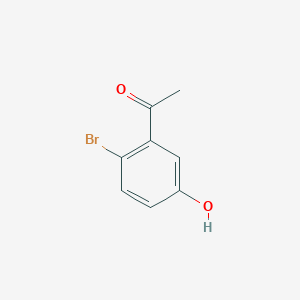

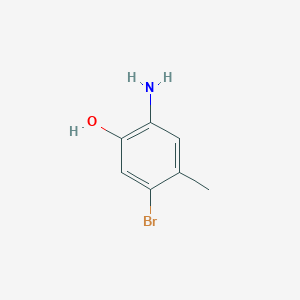

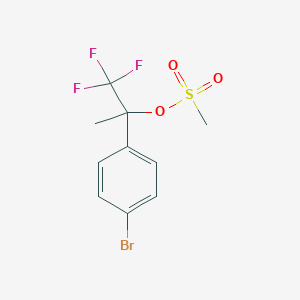

2-Bromo-n-(3-methoxybenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-n-(3-methoxybenzyl)acetamide, or 2-Br-nMBA, is an organic compound that has a wide range of applications in the scientific research field. It is a white, crystalline solid that has a melting point of 115-116°C and a boiling point of 246-247°C. 2-Br-nMBA has been used in a variety of laboratory experiments and is known for its stability and solubility in both organic solvents and aqueous solutions. This compound has been used in various fields, such as biochemistry, organic synthesis, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Pharmaceutical Applications

- Synthesis of N-Alkylacetamides and Carbamates : The acetamide moiety in compounds like 2-Bromo-n-(3-methoxybenzyl)acetamide is crucial in natural and pharmaceutical products. Novel reagents like p-methoxybenzyl N-acetylcarbamate potassium salt show promise in synthesizing N-alkylacetamides and carbamates, important for pharmaceutical research (Sakai et al., 2022).

Natural Product Derivatives and Antioxidant Properties

- Nitrogen-Containing Bromophenols : Nitrogen-containing bromophenols derived from marine algae, which share structural similarities with 2-Bromo-n-(3-methoxybenzyl)acetamide, exhibit potent antioxidant activities. Such compounds could have applications in food or pharmaceutical industries as natural antioxidants (Li et al., 2012).

Photodynamic Therapy for Cancer

- Photoreactive Compounds for Cancer Treatment : Compounds structurally related to 2-Bromo-n-(3-methoxybenzyl)acetamide, like benzyl acetamide derivatives, are studied for their photoreactivity. Such research can contribute to the development of therapies for conditions like cancer, specifically in photodynamic therapy (Katritzky et al., 2003).

Antioxidant and Radical Scavenging Activities

- Evaluation of Radical Scavenging Activity : Studies on bromophenol derivatives, similar to 2-Bromo-n-(3-methoxybenzyl)acetamide, highlight their potential in scavenging free radicals. This suggests possible applications in developing natural antioxidants for use in various industries (Li et al., 2011).

Teaching and Educational Use in Organic Chemistry

- Organic Chemistry Laboratory Experiment : The reductive amination process involving compounds like N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, related to 2-Bromo-n-(3-methoxybenzyl)acetamide, serves as a valuable teaching tool in organic chemistry labs. It demonstrates key chemical reactions in a straightforward manner (Touchette, 2006).

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-n-(3-methoxybenzyl)acetamide are currently unknown . Once the targets of this compound are identified, it will be possible to determine which biochemical pathways are affected.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological system in which the compound is present.

Propiedades

IUPAC Name |

2-bromo-N-[(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKIBUNXBLOJPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-n-(3-methoxybenzyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)